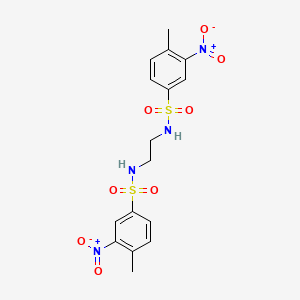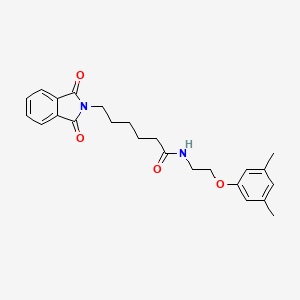![molecular formula C18H14Br2N4O2 B11643962 (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B11643962.png)
(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile is a complex organic compound featuring multiple functional groups, including bromine, ethoxy, methoxy, and imidazopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which are then subjected to a series of reactions including bromination, etherification, and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C18H14Br2N4O2 |
|---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H14Br2N4O2/c1-3-26-16-13(20)5-10(6-15(16)25-2)4-11(8-21)17-23-14-7-12(19)9-22-18(14)24-17/h4-7,9H,3H2,1-2H3,(H,22,23,24)/b11-4+ |
InChI Key |
SROOZENDGBUASV-NYYWCZLTSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=N3)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C(C#N)C2=NC3=C(N2)C=C(C=N3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)

![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)


![2-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11643905.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11643920.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11643925.png)
![(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643928.png)
![11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643930.png)
![N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11643935.png)

![3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643939.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11643944.png)
